molecular formula C10H15BrN2O2S B1458131 Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate hydrobromide CAS No. 866033-94-5

Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate hydrobromide

Cat. No. B1458131
CAS RN: 866033-94-5
M. Wt: 307.21 g/mol
InChI Key: GZRNKZBFDCWQTO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate is a chemical compound with the CAS Number: 76263-11-1 . It has a molecular weight of 227.31 . The IUPAC name for this compound is ethyl 2-amino-4,5,6,7-tetrahydro-1H-1lambda3-benzo [d]thiazole-4-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N2O2S/c1-2-14-9(13)6-4-3-5-7-8(6)12-10(11)15-7/h6,15H,2-5H2,1H3,(H2,11,12) . This code provides a unique representation of the molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at a temperature between 28 C .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . The Material Safety Data Sheet (MSDS) can provide more detailed safety information .

properties

IUPAC Name

ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S.BrH/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7;/h6H,2-5H2,1H3,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRNKZBFDCWQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=C(C1)SC(=N2)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate hydrobromide

CAS RN

866033-94-5
Record name ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate hydrobromide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 3 liter reactor equipped with mechanical stirrer, thermometer and condenser was loaded with 1500 ml of ethanol and 200 g of 4-oxo-cyclohexanecarboxylic acid ethyl ester. After cooling to 0° C., 188 g of bromine were dropped therein in about 1 hour. The temperature was raised to 10° C., then to the room one after discolouration. After 1 hour, 89.32 g of thiourea were added in portions to obtain a suspension, that was refluxed to obtain gradual dissolution of the solid. After 4 hours the solution was concentrated to small volume to obtain a solid mass, that was suspended in 800 ml of acetone and refluxed to obtain a solution. The solution was then cooled to room temperature to precipitate a solid, then to 0° C. and after 4 hours the solid was filtered, washed twice with 100 ml of cold acetone and dried to obtain 170 g of the title product.
Quantity
1500 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
188 g
Type
reactant
Reaction Step Two
Quantity
89.32 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate hydrobromide
Reactant of Route 2
Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate hydrobromide
Reactant of Route 3
Reactant of Route 3
Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate hydrobromide
Reactant of Route 4
Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate hydrobromide
Reactant of Route 5
Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate hydrobromide
Reactant of Route 6
Ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylate hydrobromide

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